3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone
Overview
Description
3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an n-hexylthio substituent at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the n-hexylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3’-bromo-2,2,2-trifluoroacetophenone, reacts with n-hexylthiol in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent.
Substitution: Amines, thiols, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3’-(n-Butylthio)-2,2,2-trifluoroacetophenone
- 3’-(n-Octylthio)-2,2,2-trifluoroacetophenone
- 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone
Uniqueness
3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone is unique due to its specific combination of the n-hexylthio and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-hexylsulfanylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3OS/c1-2-3-4-5-9-19-12-8-6-7-11(10-12)13(18)14(15,16)17/h6-8,10H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGRKQNGQZIVTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227794 | |
Record name | Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443354-16-2 | |
Record name | Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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